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molecular formula C11H11NO2 B8703806 3,6-Diketo-2-phenylpiperidine

3,6-Diketo-2-phenylpiperidine

Cat. No. B8703806
M. Wt: 189.21 g/mol
InChI Key: XGFLANSKAALFPL-UHFFFAOYSA-N
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Patent
US05459270

Procedure details

Potassium t-butoxide (1.68 g, 15 mmol) was added to a solution of 5-nitro-2-oxo-6-phenylpiperidine (3 g, 13.6 mmol; Example 2a) in a mixture of dichloromethane (50 ml) and methanol (50 ml) and the mixture was cooled to -78° C. under nitrogen. Ozone was bubbled through the solution for 3 h. A yellow-green solution resulted, and TLC indicated no starting material remained. The reaction mixture was purged with oxygen for 5 min to remove excess ozone, then dimethylsulfide (7 ml) was added and the reaction mixture was allowed to warm to 23° C. The solvent was removed in-vacuo and the residue was partitioned between dichloromethane and water. The layers were separated, and the aqueous phase was extracted twice with dichloromethane. The combined organic extracts were washed with brine, then dried (K2CO3) and concentrated to leave 3,6-diketo-2-phenylpiperidine as a white solid.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)([O-:4])C.[K+].[N+]([CH:10]1[CH:15]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[NH:14][C:13](=[O:22])[CH2:12][CH2:11]1)([O-])=O>ClCCl.CO>[O:4]=[C:10]1[CH2:11][CH2:12][C:13](=[O:22])[NH:14][CH:15]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1CCC(NC1C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ozone was bubbled through the solution for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A yellow-green solution resulted
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with oxygen for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to remove excess ozone
ADDITION
Type
ADDITION
Details
dimethylsulfide (7 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1C(NC(CC1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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